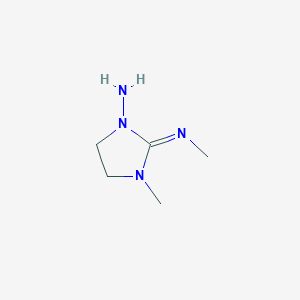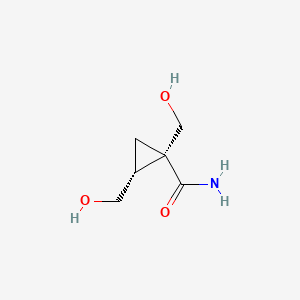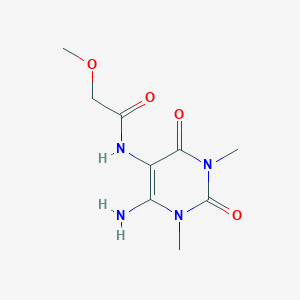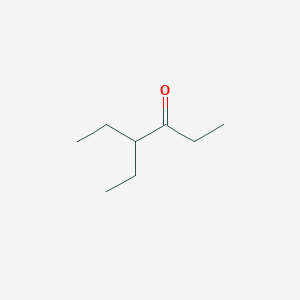![molecular formula C9H5NS2 B13811327 Thieno[3,2-e]benzothiazole CAS No. 210-92-4](/img/structure/B13811327.png)
Thieno[3,2-e]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-e]benzothiazole: is a heterocyclic compound that consists of a thiophene ring fused to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring.
Cyclization of Thioamides: Another method includes the cyclization of thioamides or carbon dioxide as raw materials.
Nanoconfined Synthesis: Recent advancements have utilized two-dimensional graphene oxide membranes to create a confined space for the rapid synthesis of benzothiazole derivatives.
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize the use of toxic reagents and optimize reaction conditions for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products depend on the type of reaction and the substituents involved. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Thieno[3,2-e]benzothiazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology and Medicine: These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . They are being investigated for their potential as therapeutic agents in treating various diseases.
Industry: In the industrial sector, this compound derivatives are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mechanism of Action
The mechanism of action of thieno[3,2-e]benzothiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . Molecular docking studies have shown that these compounds can bind to the active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: Known for its optoelectronic properties and used in organic solar cells.
Thieno[2,3-b]thiophene: Exhibits biological activities and is used in drug design.
Thieno[3,4-b]thiophene: Utilized in dye-sensitized solar cells.
Uniqueness: Thieno[3,2-e]benzothiazole stands out due to its fused benzothiazole ring, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and efficient materials, such as in organic electronics and medicinal chemistry .
Properties
CAS No. |
210-92-4 |
|---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H |
InChI Key |
FZNHTAGYQNWTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1SC=C3)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)





![4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811296.png)
![1H-[1,2,5]Oxadiazolo[3,4-f]isoindole](/img/structure/B13811302.png)
![1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B13811318.png)
![L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester](/img/structure/B13811328.png)
